4-溴-6-氯吡啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

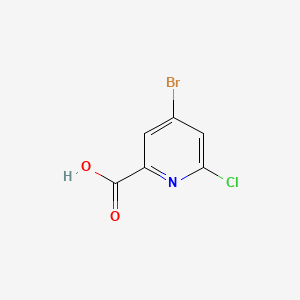

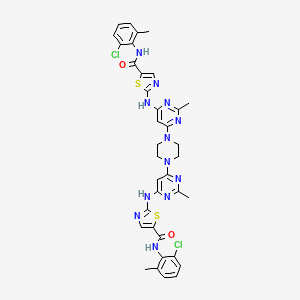

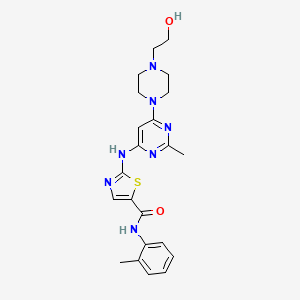

4-Bromo-6-chloropicolinic acid is a chemical compound with the molecular formula C6H3BrClNO2 . It has a molecular weight of 236.45 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of 4-Bromo-6-chloropicolinic acid involves a multi-step reaction . The first step involves the use of phosphorus (V) oxybromide and N,N-dimethyl-formamide at 120°C for 3 hours, followed by cooling with ice . The second step involves the use of trichlorophosphate and N,N-dimethyl-formamide at 120°C for 8 hours, again followed by cooling with ice . The final step involves the use of potassium permanganate, sodium hydroxide, and water at reflux for 8 hours . The yield of the final product, 4-bromo-6-chloropyridine-2-carboxylic acid, was found to be 83% .Molecular Structure Analysis

The InChI code for 4-Bromo-6-chloropicolinic acid is 1S/C6H3BrClNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) . The compound consists of 11 heavy atoms and 6 aromatic heavy atoms .Physical and Chemical Properties Analysis

4-Bromo-6-chloropicolinic acid is a solid substance . It has a molecular weight of 236.45 . The compound has a molar refractivity of 43.91 . It has a Log Po/w (iLOGP) of 1.3 . The compound is soluble, with a solubility of 0.316 mg/ml .科学研究应用

光反应性研究

- 4-溴-6-氯吡啶-2-甲酸一直是光反应性研究中关注的主题。例如,Rollet 和 Richard (2006) 研究了卤化物与 6-氯吡啶-2-甲酸的三线态的反应性,发现 Br(-) 捕获了 6-氯吡啶-2-甲酸的三线态,表明了显著的光化学行为,并提供了对卤代吡啶-2-甲酸的光物理性质的见解 (Rollet & Richard, 2006)。

电化学研究

- Corredor 和 Mellado (2006) 探索了 6-氯吡啶-2-甲酸在汞电极上的电还原。他们的研究详细说明了 6-氯吡啶-2-甲酸的还原行为,有助于我们了解其电化学性质和在电化学合成或分析中的潜在应用 (Corredor & Mellado, 2006)。

溴化和络合

- Willett (2001) 的研究深入探讨了氯苯胺的溴化,导致形成涉及溴化阳离子的化合物。这项研究证明了溴化化合物的化学反应性以及形成具有工业和药学相关性的复杂结构的潜力 (Willett, 2001)。

电催化脱氯

- Hong-xing 等人(2016 年)研究了氯吡啶-2-甲酸混合物的电催化脱氯,这是一项对废物管理和环境修复至关重要的工艺。他们的工作为氯吡啶-2-甲酸的脱氯过程提供了宝贵的见解,这对于了解这些化合物的环境影响和处理至关重要 (Hong-xing 等,2016)。

超分子化学

- 徐和赵(2011 年)对涉及高氯酸 4-溴-3-甲基苯胺和 18-冠-6 的笼形化合物的形成的研究突出了 4-溴-6-氯吡啶-2-甲酸在形成结构上有趣且具有潜在功能的超分子组件中的潜力 (徐和赵,2011)。

除草剂吸附和分离

- Prado 等人(2004 年)探讨了除草剂氯吡喃(吡啶-2-甲酸的衍生物)在硅胶上的吸附和分离行为。这项研究有助于我们了解与吡啶-2-甲酸相关的除草剂的环境行为和处理 (Prado、Airoldi 和 Tosta,2004)。

安全和危害

The compound is classified as a warning under the GHS classification . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water in case of contact with eyes .

作用机制

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Po/w values suggest moderate lipophilicity, which could impact its bioavailability .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

生化分析

Biochemical Properties

4-Bromo-6-chloropicolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways. Additionally, 4-Bromo-6-chloropicolinic acid can bind to proteins and other biomolecules, influencing their structure and function .

Cellular Effects

The effects of 4-Bromo-6-chloropicolinic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 4-Bromo-6-chloropicolinic acid impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 4-Bromo-6-chloropicolinic acid exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves interactions with amino acid residues in the active site of the enzyme. Additionally, 4-Bromo-6-chloropicolinic acid can influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-chloropicolinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-chloropicolinic acid can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-6-chloropicolinic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, 4-Bromo-6-chloropicolinic acid can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant biological responses .

Metabolic Pathways

4-Bromo-6-chloropicolinic acid is involved in several metabolic pathways, particularly those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation and reduction of the compound. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, 4-Bromo-6-chloropicolinic acid can influence the activity of cofactors involved in metabolic reactions .

Transport and Distribution

The transport and distribution of 4-Bromo-6-chloropicolinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, 4-Bromo-6-chloropicolinic acid can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration and biological activity .

Subcellular Localization

The subcellular localization of 4-Bromo-6-chloropicolinic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-6-chloropicolinic acid may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization in the nucleus can affect gene expression and chromatin structure .

属性

IUPAC Name |

4-bromo-6-chloropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURFXJAIIJVQFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704407 |

Source

|

| Record name | 4-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-66-4 |

Source

|

| Record name | 4-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)